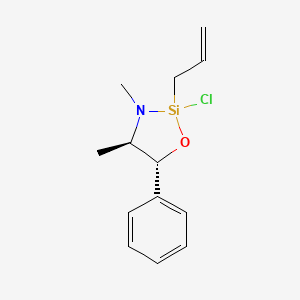
(2S)-2-hydroxy(213C)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-hydroxy(213C)propanoic acid, also known as (2S)-2-hydroxypropanoic acid, is a chiral molecule with significant importance in various fields of science and industry. This compound is a derivative of propanoic acid and contains a hydroxyl group attached to the second carbon atom, making it an alpha-hydroxy acid. The compound’s stereochemistry is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy(213C)propanoic acid can be achieved through several methods. One common approach involves the cyanide ion displacement followed by hydrolysis. This method involves the reaction of an alkyl halide with cyanide ion to form a nitrile, which is then hydrolyzed to yield the carboxylic acid . Another method involves the formation of a Grignard reagent followed by carboxylation. In this process, an alkyl halide reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to produce the carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of carbohydrates using specific strains of bacteria or fungi. This biotechnological approach is favored due to its cost-effectiveness and environmental sustainability. The fermentation process converts sugars into the desired acid through a series of enzymatic reactions, followed by purification steps to isolate the compound.
化学反应分析
Types of Reactions
(2S)-2-hydroxy(213C)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming primary alcohols.
Substitution: Nucleophilic acyl substitution reactions can convert the carboxylic acid into esters, amides, or acid chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromate salts.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Thionyl chloride, alcohols, or amines.
Major Products Formed
Oxidation: Propionic acid, aldehydes, or ketones.
Reduction: Primary alcohols.
Substitution: Esters, amides, or acid chlorides.
科学研究应用
(2S)-2-hydroxy(213C)propanoic acid has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of various organic compounds and is used in stereochemical studies due to its chiral nature.
Biology: The compound is involved in metabolic pathways and is used in studies related to enzyme activity and metabolic regulation.
Industry: The compound is used in the production of biodegradable plastics, pharmaceuticals, and as a food additive.
作用机制
The mechanism of action of (2S)-2-hydroxy(213C)propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, participating in various metabolic reactions. For example, it can be converted into other metabolites through enzymatic oxidation or reduction. The hydroxyl group in the molecule allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules.
相似化合物的比较
(2S)-2-hydroxy(213C)propanoic acid can be compared with other similar compounds, such as (2S)-2-(cyanoamino)propanoic acid and (2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid . These compounds share structural similarities but differ in their functional groups and reactivity.
(2S)-2-(cyanoamino)propanoic acid: Contains a cyano group, making it more reactive in nucleophilic addition reactions.
(2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid: Contains benzyl groups, which influence its solubility and reactivity.
The uniqueness of this compound lies in its hydroxyl group, which imparts specific chemical properties and reactivity, making it valuable in various applications.
属性
分子式 |
C3H6O3 |
|---|---|
分子量 |
91.07 g/mol |
IUPAC 名称 |
(2S)-2-hydroxy(213C)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1/i2+1 |
InChI 键 |
JVTAAEKCZFNVCJ-JACJRKFSSA-N |
手性 SMILES |
C[13C@@H](C(=O)O)O |
规范 SMILES |
CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B12057693.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057695.png)



![(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium](/img/structure/B12057720.png)




![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate](/img/structure/B12057757.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057766.png)
![sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate](/img/structure/B12057780.png)
